molecular formula C22H21Cl2N5O B2893204 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922561-24-8

2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2893204
CAS RN: 922561-24-8
M. Wt: 442.34
InChI Key: OLQNNSIOMHPYKR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves the inhibition of several kinases. It binds to the ATP-binding site of these kinases and prevents the transfer of phosphate groups to downstream substrates. This results in the inhibition of several signaling pathways and cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. It has been shown to inhibit the proliferation of several cancer cell lines, including leukemia, breast, and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of several cytokines, including IL-6 and TNF-α. In addition, it has been shown to have neuroprotective effects by inhibiting the activity of several kinases involved in neuronal signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide in lab experiments include its potency and specificity as a kinase inhibitor. It has been shown to have high selectivity for several kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide. One direction is to further investigate its potential therapeutic applications in cancer and autoimmune disorders. Another direction is to study its effects on neuronal signaling and its potential as a neuroprotective agent. Additionally, further research is needed to investigate its potential toxicity and to develop safer and more effective derivatives of this compound.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves several steps. The starting material is 2,4-dichlorobenzoyl chloride, which is reacted with 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-amino-N-(3-chlorophenyl)benzamide to yield the final product.

Scientific Research Applications

2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is widely used in scientific research as a potent inhibitor of several enzymes. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET. Inhibition of these kinases has been shown to have therapeutic potential in several diseases, including cancer and autoimmune disorders.

properties

IUPAC Name

2,4-dichloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O/c1-28-9-11-29(12-10-28)21-8-7-20(26-27-21)15-3-2-4-17(13-15)25-22(30)18-6-5-16(23)14-19(18)24/h2-8,13-14H,9-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNNSIOMHPYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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